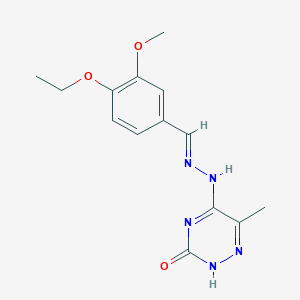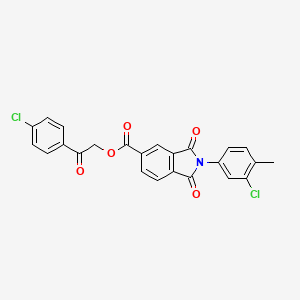![molecular formula C25H20N4O3S2 B11625934 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 378780-12-2](/img/structure/B11625934.png)
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyridopyrimidinone core, and a furylmethylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolidinone Ring: This step involves the reaction of benzylamine with carbon disulfide and chloroacetic acid to form the thiazolidinone ring.
Pyridopyrimidinone Core Construction: The core structure is synthesized by reacting 2-aminopyridine with ethyl acetoacetate under acidic conditions.
Coupling Reactions: The thiazolidinone and pyridopyrimidinone intermediates are then coupled using a suitable linker, such as formaldehyde, under basic conditions.
Introduction of the Furylmethylamino Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the furylmethylamino group.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridopyrimidinone core and the thiazolidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone and pyridopyrimidinone derivatives.
Biology
Biologically, the compound has potential as an enzyme inhibitor due to its ability to interact with active sites of various enzymes. It may also exhibit antimicrobial and antifungal properties.
Medicine
In medicine, researchers are exploring its potential as a therapeutic agent. Its complex structure allows for interactions with multiple biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can form covalent bonds with active site residues, while the pyridopyrimidinone core can engage in hydrogen bonding and hydrophobic interactions. These interactions disrupt normal biological processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinone Derivatives: Compounds like 2,4-thiazolidinedione share the thiazolidinone ring structure.
Pyridopyrimidinone Derivatives: Compounds such as 2,4-diaminopyrido[2,3-d]pyrimidine share the pyridopyrimidinone core.
Uniqueness
What sets 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of these two moieties along with the furylmethylamino group. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for research and application.
Propiedades
Número CAS |
378780-12-2 |
|---|---|
Fórmula molecular |
C25H20N4O3S2 |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
(5Z)-3-benzyl-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H20N4O3S2/c1-16-9-10-21-27-22(26-13-18-8-5-11-32-18)19(23(30)28(21)14-16)12-20-24(31)29(25(33)34-20)15-17-6-3-2-4-7-17/h2-12,14,26H,13,15H2,1H3/b20-12- |
Clave InChI |
JZLBNAFOCPGKDB-NDENLUEZSA-N |
SMILES isomérico |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC5=CC=CO5)C=C1 |
SMILES canónico |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC5=CC=CO5)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11625853.png)
![4-tert-butyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11625859.png)
![{[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea](/img/structure/B11625867.png)
![N-(2,4-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide](/img/structure/B11625871.png)
![(4-methoxyphenyl)[2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazol-1-yl]methanone](/img/structure/B11625879.png)
![1-Butyl-3-[(3-methylbutyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11625882.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11625902.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11625911.png)
![(5Z)-5-(furan-2-ylmethylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11625912.png)
![(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11625925.png)
![Ethyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11625926.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11625935.png)

